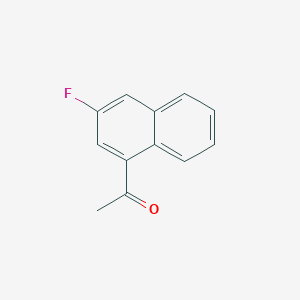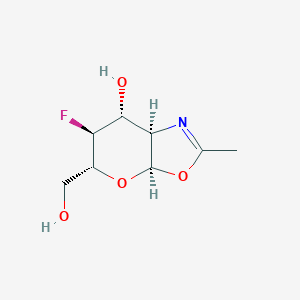
sodium;ethenyl acetate;ethyl prop-2-enoate;furan-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenoic acid, ethyl ester, polymer with ethenyl acetate and 2,5-furandione, hydrolyzed, sodium salt is a complex polymeric compound. It is synthesized through the polymerization of ethyl ester of 2-propenoic acid, ethenyl acetate, and 2,5-furandione, followed by hydrolysis and neutralization with sodium hydroxide. This compound is known for its unique properties, making it valuable in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, ethyl ester, polymer with ethenyl acetate and 2,5-furandione, hydrolyzed, sodium salt involves several steps:
Polymerization: The initial step involves the polymerization of ethyl ester of 2-propenoic acid, ethenyl acetate, and 2,5-furandione. This reaction is typically carried out in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under controlled temperature conditions.
Hydrolysis: The resulting polymer is then subjected to hydrolysis using an aqueous solution of sodium hydroxide. This step converts the ester groups into carboxylate groups, resulting in the formation of the sodium salt of the polymer.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Polymerization: Large-scale polymerization is carried out in reactors equipped with temperature control systems to ensure consistent polymer quality.
Continuous Hydrolysis: The hydrolysis step is performed in continuous flow reactors to maintain a steady production rate and ensure complete conversion of ester groups to carboxylate groups.
化学反応の分析
Types of Reactions
2-Propenoic acid, ethyl ester, polymer with ethenyl acetate and 2,5-furandione, hydrolyzed, sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The carboxylate groups in the polymer can participate in nucleophilic substitution reactions with electrophiles.
Cross-linking Reactions: The polymer can undergo cross-linking reactions with multifunctional reagents, enhancing its mechanical properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, typically under mild basic conditions.
Cross-linking: Reagents such as divinylbenzene or ethylene glycol dimethacrylate are used under radical initiation conditions.
Major Products
The major products formed from these reactions include cross-linked polymers with enhanced mechanical strength and substituted polymers with modified chemical properties.
科学的研究の応用
2-Propenoic acid, ethyl ester, polymer with ethenyl acetate and 2,5-furandione, hydrolyzed, sodium salt has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials and as a functional polymer in various chemical reactions.
Biology: Employed in the development of biocompatible materials for drug delivery and tissue engineering.
Medicine: Utilized in the formulation of hydrogels for wound healing and controlled drug release.
Industry: Applied in the production of adhesives, coatings, and sealants due to its excellent adhesive properties and chemical resistance.
作用機序
The mechanism of action of 2-Propenoic acid, ethyl ester, polymer with ethenyl acetate and 2,5-furandione, hydrolyzed, sodium salt involves its interaction with various molecular targets:
Molecular Targets: The carboxylate groups in the polymer can interact with metal ions, proteins, and other biomolecules, facilitating its use in biomedical applications.
Pathways Involved: The polymer can form complexes with metal ions, enhancing its stability and functionality in various applications.
類似化合物との比較
Similar Compounds
Poly(acrylic acid-co-maleic acid): Similar in structure but lacks the ethenyl acetate component.
Poly(ethylene-co-vinyl acetate): Contains ethenyl acetate but lacks the carboxylate functionality.
Poly(methyl methacrylate-co-maleic anhydride): Similar polymer backbone but different ester and anhydride components.
Uniqueness
2-Propenoic acid, ethyl ester, polymer with ethenyl acetate and 2,5-furandione, hydrolyzed, sodium salt is unique due to its combination of carboxylate groups, ester groups, and ethenyl acetate units. This unique combination imparts distinct chemical and physical properties, making it versatile for various applications.
特性
CAS番号 |
111560-38-4 |
|---|---|
分子式 |
C13H16NaO7+ |
分子量 |
307.25 g/mol |
IUPAC名 |
sodium;ethenyl acetate;ethyl prop-2-enoate;furan-2,5-dione |
InChI |
InChI=1S/C5H8O2.C4H2O3.C4H6O2.Na/c1-3-5(6)7-4-2;5-3-1-2-4(6)7-3;1-3-6-4(2)5;/h3H,1,4H2,2H3;1-2H;3H,1H2,2H3;/q;;;+1 |
InChIキー |
AEFMHGISUFGBLA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=C.CC(=O)OC=C.C1=CC(=O)OC1=O.[Na+] |
正規SMILES |
CCOC(=O)C=C.CC(=O)OC=C.C1=CC(=O)OC1=O.[Na+] |
Key on ui other cas no. |
111560-38-4 |
同義語 |
2-Propenoic acid, ethyl ester, polymer with ethenyl acetate and 2,5-furandione, hydrolyzed, sodium salt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 2-[(4-methylbenzoyl)amino]acetate](/img/structure/B47053.png)











